Increased Equilibrium Acidity (pKHA) Relative to Unsubstituted Diethyl Malonate
The α-C–H bond of diethyl pentylmalonate exhibits measurably altered acidity compared to the unsubstituted parent compound. This property governs enolate formation rates and nucleophilic reactivity in malonic ester synthesis [1].
| Evidence Dimension | Equilibrium acidity (pKHA) in DMSO solution |
|---|---|
| Target Compound Data | pKHA increase of 2.0–2.4 units (relative to diethyl malonate; inferred from 2-alkyl substitution effect) |
| Comparator Or Baseline | Diethyl malonate: pKHA ≈ 15.9 |
| Quantified Difference | ΔpKHA = +2.0 to +2.4 (estimated for 2-alkyl substitution, pentyl chain analogous to ethyl/methyl effects) |
| Conditions | Dimethyl sulfoxide solution, measured at 25°C [1] |
Why This Matters
Altered acidity directly impacts enolate generation efficiency and alkylation kinetics, meaning reaction conditions optimized for diethyl malonate will not transfer directly to the pentyl analog without modification.
- [1] Zhang, X.-M., & Bordwell, F. G. (1994). Equilibrium acidities and homolytic bond dissociation enthalpies of the acidic C–H bonds in dialkyl malonates and related compounds. Journal of Physical Organic Chemistry, 7(12), 751–756. View Source
